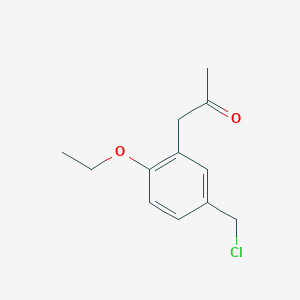
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, an ethoxy group, and a propanone moiety
Preparation Methods
The synthesis of 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-ethoxyphenol.
Chloromethylation: The 2-ethoxyphenol undergoes chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Acylation: The chloromethylated product is then subjected to acylation with propanone under acidic or basic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. The ethoxy group and ketone moiety may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(5-(Bromomethyl)-2-ethoxyphenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may result in different reactivity and biological activity.
1-(5-(Chloromethyl)-2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its solubility and interactions with biological targets.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO2/c1-3-15-12-5-4-10(8-13)7-11(12)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3 |
InChI Key |
WTLYHDJGIOGLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCl)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















